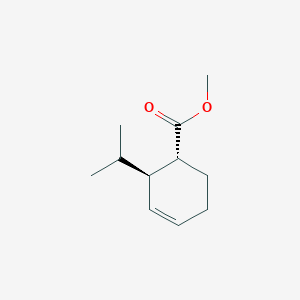![molecular formula C18H38O2Si2 B14457850 [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) CAS No. 73206-01-6](/img/structure/B14457850.png)
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclododecene ring and two trimethylsilane groups connected via oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclododecene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Cyclododecene+2(Trimethylsilyl chloride)+2(Sodium hydride)→[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)+2(Sodium chloride)
Industrial Production Methods
On an industrial scale, the production of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
科学的研究の応用
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
作用機序
The mechanism by which [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms.
類似化合物との比較
Similar Compounds
[Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane): Similar structure but with a smaller cyclodecene ring.
1,2-Bis(trimethylsiloxy)cyclobutene: Contains a cyclobutene ring instead of a cyclododecene ring.
Uniqueness
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger cyclododecene ring, which imparts different physical and chemical properties compared to similar compounds with smaller rings. This uniqueness makes it valuable for specific applications where larger ring structures are advantageous.
特性
CAS番号 |
73206-01-6 |
|---|---|
分子式 |
C18H38O2Si2 |
分子量 |
342.7 g/mol |
IUPAC名 |
trimethyl-(2-trimethylsilyloxycyclododecen-1-yl)oxysilane |
InChI |
InChI=1S/C18H38O2Si2/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18(17)20-22(4,5)6/h7-16H2,1-6H3 |
InChIキー |
GSWNMTVWRBZOBO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=C(CCCCCCCCCC1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
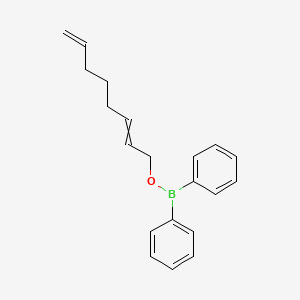
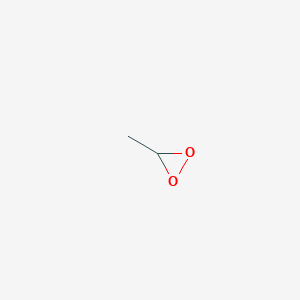
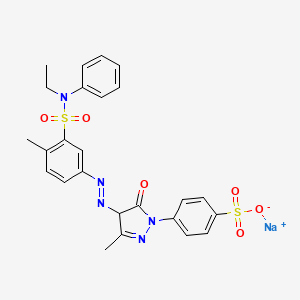
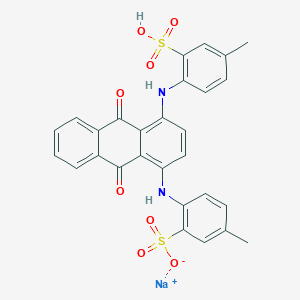
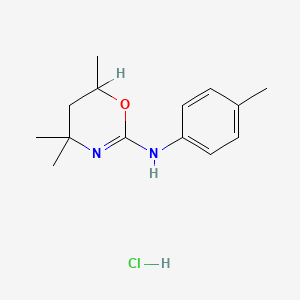

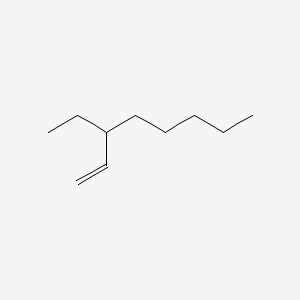
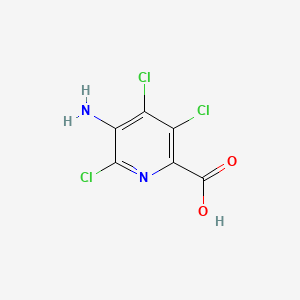
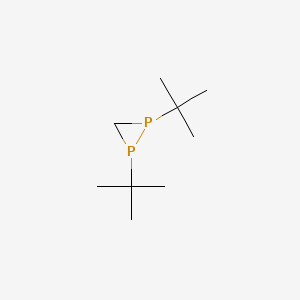

![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
